D-(-)-4-Hydroxyphenyl-d4-glycine
Description
Significance of Deuterated Amino Acids in Advanced Research Paradigms
The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), has become a cornerstone of modern biochemical and pharmaceutical research. Deuterated amino acids are particularly significant for two major analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In NMR spectroscopy, deuteration simplifies complex spectra by eliminating proton signals and reducing spin-spin coupling, which can otherwise lead to overlapping and uninterpretable results. oup.com This simplification is especially crucial for studying the structure and dynamics of large proteins. rsc.orgrsc.org By selectively incorporating deuterated amino acids, researchers can focus on specific regions of a protein, gaining clearer insights into its function and behavior. oup.comnih.gov
In the field of proteomics, mass spectrometry is used for the large-scale study of proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based quantitative proteomic method. nih.govwikipedia.org In SILAC, cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. sigmaaldrich.com When the proteins from these cell populations are mixed and analyzed by MS, the mass difference allows for the precise quantification of changes in protein abundance between different states. nih.govwikipedia.orgsigmaaldrich.com Deuterated amino acids serve as ideal internal standards in these applications, providing a reliable reference for accurate measurement. oup.comsepscience.com
Rationale for Deuterium Labeling of D-(-)-4-Hydroxyphenylglycine
The specific choice to deuterate D-(-)-4-Hydroxyphenylglycine stems from its importance as a chiral building block in the pharmaceutical industry. ontosight.aicymitquimica.com This non-proteinogenic amino acid is an essential precursor in the synthesis of several widely used semi-synthetic β-lactam antibiotics, including amoxicillin (B794) and cefadroxil. google.comrsc.orgmedchemexpress.com It is also a component of glycopeptide antibiotics such as vancomycin. wikipedia.orgrsc.org
Given its central role in drug synthesis, having a reliable method to accurately quantify D-(-)-4-Hydroxyphenylglycine is critical for several reasons:
Process Monitoring: During the synthesis of antibiotics, it is essential to monitor the concentration of starting materials and intermediates to ensure the efficiency and consistency of the reaction.
Quality Control: The final pharmaceutical product must be tested to confirm the correct composition and to quantify any residual starting materials or impurities.
Pharmacokinetic Studies: When studying how a drug is absorbed, distributed, metabolized, and excreted by the body, a labeled version of the drug or its precursor is often used as an internal standard to ensure accurate measurements in biological samples like blood or urine.
By creating D-(-)-4-Hydroxyphenyl-d4-glycine, researchers have an ideal internal standard for use in mass spectrometry-based analytical methods. sepscience.com Its chemical behavior is nearly identical to the unlabeled compound, ensuring it moves through analytical systems (like liquid chromatography) in the same way. However, its increased mass allows it to be clearly distinguished and quantified by the mass spectrometer, providing a precise reference for measuring the concentration of the unlabeled target compound. synzeal.com
Overview of Research Domains Utilizing this compound
The primary application of this compound is as an internal standard in analytical chemistry, particularly in research and industrial settings related to pharmaceuticals.
Key research domains include:
Pharmaceutical Analysis and Method Validation: This compound is used to develop and validate analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of amoxicillin and other related antibiotics. synzeal.com Using a stable isotope-labeled standard like this compound is considered the gold standard for achieving high accuracy and precision in these regulated analytical tests.
Pharmacokinetic and Metabolic Research: In drug development, understanding the metabolic fate of a new drug is crucial. Deuterated compounds are used to trace the drug and its metabolites in biological systems. By administering a drug and using this compound as a standard, researchers can accurately measure the concentration of the drug over time, helping to determine its half-life and metabolic pathways.
Peptide Chemistry and Structural Biology: While its main use is as an analytical standard, deuterated amino acids are broadly used in peptide synthesis. rsc.orgsigmaaldrich.com Incorporating a labeled amino acid like this compound into a peptide allows scientists to use NMR spectroscopy to study the peptide's three-dimensional structure and how it interacts with other molecules, which is fundamental to understanding its biological function. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-79-9 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Methodologies Employing D 4 Hydroxyphenyl D4 Glycine
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. Deuterated compounds like D-(-)-4-Hydroxyphenyl-d4-glycine are considered the gold standard for internal standards, particularly in mass spectrometry, because they co-elute with the analyte and exhibit similar ionization behavior, compensating effectively for matrix effects and fluctuations in the analytical process. unina.itiiti.ac.in
Mass Spectrometry-Based Quantitation (e.g., LC-MS/MS, GC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for quantifying trace levels of compounds in complex mixtures. When using this compound as an internal standard, it is added to the sample before any preparation steps. Both the analyte (D-4-HPG) and the internal standard (this compound) are extracted and analyzed together.
In the mass spectrometer, the compounds are ionized and then fragmented. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM). Because the deuterated standard has a higher mass, its MRM transitions are distinct from the analyte's. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of internal standard. This ratio-based calculation corrects for variations in sample injection volume, ionization efficiency, and potential ion suppression from the sample matrix. science.govscience.gov
Table 1: Illustrative MRM Transitions for D-4-HPG Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| D-(-)-4-Hydroxyphenylglycine (Analyte) | 168.1 | 122.1 | Analyte |
| This compound (IS) | 172.1 | 126.1 | Internal Standard |
Note: These m/z values are hypothetical and serve as an example of how mass shifts due to deuteration are utilized.
Applications in Targeted Amino Acid Analysis
D-(-)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid that is a significant component in the synthesis of semi-synthetic β-lactam antibiotics, such as amoxicillin (B794) and cefadroxil. Consequently, it can appear as an impurity in the final pharmaceutical product. Regulatory guidelines require the precise quantification of such impurities to ensure the safety and efficacy of medications.
Targeted amino acid analysis using LC-MS/MS with this compound as an internal standard allows for the specific and sensitive quantification of D-4-HPG impurities. This method is crucial for quality control in the pharmaceutical industry and can also be applied in clinical and environmental settings to monitor levels of this amino acid. The use of a stable isotope-labeled internal standard is essential for achieving the accuracy demanded in these regulated analyses.
Method Development and Validation Protocols
Developing a robust quantitative method requires careful optimization and validation. When using this compound, the protocol involves several key steps:
Optimization of Chromatography: Achieving good separation of D-4-HPG from other matrix components with a peak shape that is symmetrical and reproducible. The internal standard should have a retention time very close to the analyte.
Optimization of Mass Spectrometer Parameters: Tuning the instrument to find the most intense and stable MRM transitions for both the analyte and the internal standard.
Method Validation: The method is validated according to international guidelines (e.g., FDA or ICH) to demonstrate its reliability. Key validation parameters include:
Linearity: Establishing a calibration curve by plotting the peak area ratio (Analyte/IS) against a range of known analyte concentrations.
Accuracy and Precision: Analyzing quality control (QC) samples at different concentrations to ensure the measured values are close to the true values (accuracy) and that the results are reproducible (precision).
Selectivity: Ensuring no other compounds in the matrix interfere with the detection of the analyte or internal standard.
Matrix Effect: Assessing whether the sample matrix suppresses or enhances the ionization of the analyte. The use of a co-eluting deuterated standard largely mitigates this effect. iiti.ac.in
Table 2: Example of Method Validation Data for D-4-HPG Quantification
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=5) | Accuracy (%) | Precision (RSD %) |
|---|---|---|---|---|
| Low | 10 | 9.8 | 98.0 | 4.5 |
| Medium | 100 | 101.2 | 101.2 | 3.1 |
| High | 800 | 792.5 | 99.1 | 2.8 |
This table represents typical data obtained during the validation of a quantitative bioanalytical method.
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a direct route to SI-traceable measurements. science.gov It is considered a primary ratio method, capable of achieving very high levels of precision and accuracy. The use of this compound is fundamental to performing IDMS for the quantification of D-4-HPG. The principle relies on altering the isotopic composition of the analyte in a sample by adding a known amount of its isotopically enriched analog (the internal standard).
Deconvolution of Isotopic Enrichment Spectra
When analyzing the sample, the mass spectrometer detects the distribution of all naturally occurring isotopes for both the analyte and the internal standard. For a highly accurate quantification, the contribution of the natural isotopes of the analyte to the signal of the internal standard (and vice-versa) must be mathematically corrected. This process is known as deconvolution. For example, the D-4-HPG analyte will have a small natural abundance of isotopes (like Carbon-13) that give it a mass of M+1, M+2, etc. Similarly, the this compound standard may not be 100% pure and could contain trace amounts of d0, d1, d2, or d3 versions. Deconvolution algorithms use matrix equations to solve for the true concentration by correcting for these isotopic overlaps, thereby improving the accuracy of the final measurement.
Comparison of Calculation Methodologies in Isotope Dilution
The accuracy of IDMS can be influenced by the calculation methodology used. The most common approach involves creating a multi-point calibration curve. A series of standards containing a fixed amount of the internal standard (this compound) and varying known amounts of the analyte (D-4-HPG) are prepared and analyzed. A response factor is generated from the linear regression of the ratio of the analyte signal to the internal standard signal against their concentration ratios.
Alternative approaches, sometimes referred to as "double" or "reverse" isotope dilution, can also be employed. These methods can be used to precisely determine the concentration of the internal standard solution itself or to minimize biases when the isotopic purity of the standard is not perfectly known. Comparing results from different calculation strategies helps to validate the robustness of the quantification and ensure the highest level of accuracy.
Chromatographic Separation Techniques for Labeled Species
Chromatographic methods are fundamental for the separation and analysis of isotopically labeled chiral molecules. The primary goal is to resolve the enantiomers and confirm the high enantiomeric purity of the desired labeled species. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds, including D-(-)-4-Hydroxyphenylglycine and its deuterated analogs. google.com The direct separation of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs), which create a chiral environment that allows for differential interaction with the two enantiomers. nih.gov
For the specific analysis of amino acids like 4-hydroxyphenylglycine, several types of CSPs have demonstrated high efficacy. Among the most successful are those based on crown ethers and macrocyclic glycopeptides. mdpi.comsigmaaldrich.com
Chiral crown ether-based columns, such as the Daicel Crownpak CR-I(+), are highly effective for the enantiomeric resolution of compounds containing a primary amino group, like this compound. nih.gov The separation mechanism relies on the formation of diastereomeric inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether covalently bonded to the silica (B1680970) support.
Macrocyclic glycopeptide CSPs, which utilize selectors like teicoplanin, are also exceptionally well-suited for the direct chiral separation of underivatized amino acids. sigmaaldrich.com These phases are advantageous due to their multimodal nature, allowing for ionic, hydrophobic, and hydrogen-bonding interactions. sigmaaldrich.com A notable characteristic of these columns is that the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com
The composition of the mobile phase is a critical parameter that must be optimized to achieve adequate resolution. For crown ether-based CSPs, the mobile phase typically consists of an acidic aqueous solution, often using perchloric acid, mixed with an organic modifier such as acetonitrile (B52724) or methanol. google.comnih.gov The acidic conditions ensure that the primary amine of the glycine (B1666218) derivative is protonated, which is essential for its interaction with the crown ether.
Following separation on the column, the enantiomers are typically detected by a UV detector, leveraging the chromophoric phenyl group within the molecule. nih.gov The enantiomeric excess is then calculated by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. For applications requiring higher sensitivity and specificity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. mdpi.com
While specific studies detailing the HPLC separation of this compound are not prevalent, the analytical methods developed for the non-deuterated parent compound, D-(-)-p-hydroxyphenylglycine, are directly transferable. The minor increase in mass from the deuterium (B1214612) labeling is not expected to significantly impact the chiral recognition mechanism, although slight adjustments in retention times may occur. Research has established robust HPLC conditions for the non-deuterated compound, which serve as an excellent starting point for the analysis of its labeled form.
Interactive Data Table: HPLC Conditions for Enantiomeric Separation of D-p-hydroxyphenylglycine
The following table summarizes HPLC conditions reported in the literature for the successful enantiomeric separation of D-p-hydroxyphenylglycine. These conditions are considered highly applicable for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Daicel Crownpak CR-I (+) (150 x 3 mm, 5 µm) nih.gov | HPLC column Crownpack CR(+) (Daicel) (150 mm x 4 mm I.D., 5 µm) google.com |
| Mobile Phase | pH 1.5 HClO₄ (aq.)/Acetonitrile (90/10, v/v) nih.gov | HClO₄ pH 1.2/Methanol (90/10, v/v) google.com |
| Flow Rate | 0.2 mL/min nih.gov | 1.0 mL/min google.com |
| Temperature | 25 °C nih.gov | 30 °C google.com |
| Detection | UV at 253 nm nih.gov | Not Specified |
Mechanistic and Metabolic Pathway Elucidation Studies Utilizing D 4 Hydroxyphenyl D4 Glycine
Tracing Metabolic Fates of Glycine (B1666218) and its Derivatives
The stable isotope label in D-(-)-4-Hydroxyphenyl-d4-glycine makes it an ideal tracer for following the journey of glycine and its related compounds through various metabolic pathways.
Investigation of Glycine Cleavage System Pathways
The glycine cleavage system (GCS) is a multi-enzyme complex crucial for glycine catabolism in animals, plants, and bacteria. nih.govwikipedia.org It is located in the inner mitochondrial membrane and comprises four protein components: P-protein (glycine dehydrogenase), T-protein (aminomethyltransferase), H-protein (lipoic acid-containing carrier), and L-protein (dihydrolipoamide dehydrogenase). nih.govwikipedia.orgnih.gov The GCS catalyzes the breakdown of glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. wikipedia.org
Deficiencies in the GCS lead to a serious metabolic disorder known as nonketotic hyperglycinemia, characterized by the accumulation of glycine in body fluids and severe neurological symptoms. nih.govnih.gov By using deuterated glycine analogs like this compound, researchers can track the flux through the GCS and investigate how genetic defects impact this pathway. The deuterium (B1214612) label allows for the differentiation of the exogenous tracer from the endogenous, unlabeled glycine pool, providing a clear picture of the system's activity.
The reaction catalyzed by the glycine cleavage system is reversible and can also synthesize glycine, in which case it is sometimes referred to as glycine synthase. wikipedia.org
Interconversion Dynamics with Related Amino Acids (e.g., Serine)
Glycine and serine are readily interconvertible in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), which works in conjunction with the glycine cleavage system. wikipedia.orgnih.govresearchgate.net This interconversion is a vital source of one-carbon units for various biosynthetic processes. researchgate.net The reaction requires tetrahydrofolate as a cofactor. nih.gov
Studies using labeled glycine have shown that the α-carbon of glycine can be transferred to become the β-carbon of serine. nih.gov By employing this compound, the dynamics of this interconversion can be meticulously studied. The deuterium label on the phenyl ring, while not directly participating in the interconversion of the amino acid backbone, allows for the precise quantification of the labeled glycine pool that is available for conversion to serine. This helps in understanding the flux and regulation of this critical metabolic junction under various physiological and pathological conditions.
Incorporation into Biological Macromolecules and Metabolites
The metabolic products of glycine, particularly the one-carbon units generated by the glycine cleavage system, are incorporated into a wide array of biological macromolecules and metabolites. These include purines and methionine. wikipedia.org While this compound itself is a non-proteogenic amino acid, meaning it is not directly incorporated into proteins, the glycine moiety, if cleaved and metabolized, can be traced into these larger molecules. wikipedia.org
For instance, the one-carbon unit (5,10-methylenetetrahydrofolate) produced from glycine breakdown is essential for the synthesis of purine (B94841) nucleotides, the building blocks of DNA and RNA. By tracking the deuterium label, researchers can quantify the contribution of glycine catabolism to nucleotide biosynthesis. Similarly, this labeled one-carbon unit can be used in the synthesis of methionine, a crucial amino acid for protein synthesis and methylation reactions.
Deuterium Isotope Effects in Biochemical Transformations
The substitution of hydrogen with deuterium in this compound can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect provides profound insights into enzyme mechanisms.
Influence on Enzyme-Catalyzed Reactions
The presence of deuterium in a substrate can significantly influence the rate of an enzyme-catalyzed reaction, particularly if a carbon-hydrogen bond at the labeled position is broken or formed in the rate-determining step. nih.gov This is known as a primary kinetic isotope effect. Even if the labeled bond is not directly involved in the reaction, a smaller secondary kinetic isotope effect can be observed.
For enzymes that metabolize aromatic amino acids, such as phenylalanine hydroxylase, the use of deuterated substrates like this compound can reveal details about the reaction mechanism. For example, a deuterium KIE greater than one was observed for the hydroxylation of phenylalanine, indicating that the C-H bond cleavage is part of a rate-limiting step. nih.gov By measuring the KIE with this compound, scientists can infer the nature of the transition state of the reaction and the degree to which C-H bond cleavage is rate-limiting.
| Enzyme Reaction | Isotope Effect (kH/kD) | Interpretation |
| Phenylalanine Hydroxylation | > 1 nih.gov | C-H bond cleavage is partially or fully rate-limiting. |
| Enzymatic Methyl Transfer | Varies with pH/pD researchgate.net | Solvent plays a role in the enzyme's conformational flexibility. |
| Acetylcholinesterase Hydrolysis | ~2.4 (kcat) mdpi.com | Rate-limiting proton transfer in acylation/deacylation. |
Insights into Reaction Mechanisms through Isotope Tracers
Isotope tracers are invaluable for elucidating complex reaction mechanisms. nih.gov this compound, with its stable isotope label, can be used to follow the transformation of the molecule through a series of enzymatic steps. The position of the deuterium atoms in the product molecules can reveal the stereochemistry and regiochemistry of the enzymatic reactions.
For example, in the study of aromatic amino acid hydroxylases, the retention or loss of deuterium from the aromatic ring upon hydroxylation can provide evidence for the formation of specific intermediates, such as arene oxides. nih.gov This level of mechanistic detail is often impossible to obtain through other experimental techniques. The use of deuterated compounds in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise determination of the fate of the isotopic label, thereby illuminating the step-by-step chemical transformations occurring within the enzyme's active site.
Applications in Microbiota Metabolism Research
The use of stable isotope-labeled compounds is a powerful strategy for tracing the metabolic fate of molecules within the complex ecosystem of the gut microbiota. unm.edufrontiersin.org this compound, with its deuterium-labeled phenyl ring, serves as an ideal tracer for elucidating the metabolic pathways of aromatic amino acids and their derivatives by gut bacteria. The deuterium atoms act as a stable, non-radioactive tag, allowing researchers to track the transformation of the 4-hydroxyphenyl moiety through various microbial enzymatic reactions.
Research into the gut microbiome has revealed that it possesses a vast metabolic capacity, including the ability to process amino acids that escape digestion and absorption in the upper gastrointestinal tract. nih.govfrontiersin.org Aromatic amino acids, in particular, are substrates for a variety of microbial metabolic pathways, leading to the production of a diverse array of metabolites that can influence host physiology. escholarship.orgnih.gov
While direct studies detailing the metabolism of this compound by gut microbiota are not extensively documented, the metabolic fate of its non-deuterated counterpart, 4-hydroxyphenylglycine, and structurally related aromatic amino acids like tyrosine, is well-established. These pathways provide a strong predictive framework for the biotransformations that this compound would undergo.
The primary metabolic route for aromatic amino acids in the gut is initiated by deamination, followed by a series of reduction or oxidation reactions. Gut bacteria, particularly from the Clostridiales order, are known to metabolize aromatic amino acids. escholarship.orgnih.gov For this compound, this would likely involve its conversion into d4-4-hydroxyphenylpyruvic acid. This intermediate can then be further metabolized by the gut microbiota into other deuterated phenolic compounds.
Key metabolites that would be expected to arise from the microbial processing of this compound include d4-3-(4-hydroxyphenyl)lactic acid and d4-4-hydroxyphenylacetic acid. The formation of these metabolites from aromatic amino acids has been observed in studies of the gut microbiome's metabolic output. nih.govnih.gov The presence of the deuterium label in these metabolites would provide definitive proof of their origin from the administered this compound, allowing for precise tracking and quantification of these metabolic conversions.
The study of such metabolic pathways is critical, as microbially-derived metabolites of aromatic amino acids are known to exert biological effects on the host. For instance, 3-(4-hydroxyphenyl)lactate (B1241504) has been linked to hepatic steatosis and fibrosis, while 4-hydroxyphenylacetic acid has been investigated for its potential role in modulating host metabolism. nih.govnih.gov By using this compound, researchers can unequivocally link the presence and concentration of these deuterated metabolites to microbial activity and begin to unravel their specific impacts on host health and disease.
The following tables summarize the potential microbial metabolites of this compound and the bacterial taxa implicated in the metabolism of related aromatic compounds.
Table 1: Potential Microbial Metabolites of this compound
| Precursor Compound | Potential Deuterated Metabolite | Metabolic Reaction |
| This compound | d4-4-Hydroxyphenylpyruvic acid | Deamination |
| d4-4-Hydroxyphenylpyruvic acid | d4-3-(4-Hydroxyphenyl)lactic acid | Reduction |
| d4-4-Hydroxyphenylpyruvic acid | d4-4-Hydroxyphenylacetic acid | Oxidative Decarboxylation |
Table 2: Bacterial Taxa Associated with Aromatic Amino Acid Metabolism
| Bacterial Phylum | Implicated Genera/Species | Relevant Metabolic Activity |
| Firmicutes | Clostridium sporogenes | Reductive metabolism of aromatic amino acids escholarship.orgnih.gov |
| Bacteroidetes | Various | Correlation with levels of 3-(4-hydroxyphenyl)lactate nih.gov |
| Proteobacteria | Various | Correlation with levels of 3-(4-hydroxyphenyl)lactate nih.gov |
Research Applications in Pharmaceutical Sciences and Proteomics
Utilization in Pharmaceutical Research and Development
The application of isotopically labeled compounds is a cornerstone of modern pharmaceutical research. D-(-)-4-Hydroxyphenyl-d4-glycine serves as a critical analytical standard and research chemical in this domain.
D-(-)-4-Hydroxyphenylglycine is a key raw material in the manufacturing of several semisynthetic β-lactam antibiotics, most notably Amoxicillin (B794). medchemexpress.com During the synthesis process, unreacted starting materials or side-products can be incorporated into the final drug product as impurities. nih.govresearchgate.net Regulatory bodies require strict control and monitoring of these impurities to ensure the safety and efficacy of the medication.
This compound is used as an internal standard for the accurate quantification of its non-deuterated counterpart, the D-4-Hydroxyphenylglycine impurity, in Amoxicillin batches. synzeal.comcleanchemlab.comaquigenbio.com Its chemical properties are nearly identical to the impurity, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished in mass spectrometry-based analytical methods. This enables precise measurement of the impurity's concentration. synzeal.comaquigenbio.com This application is vital for analytical method development, method validation, and routine quality control (QC) in the production of Amoxicillin. synzeal.comaquigenbio.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|---|
| This compound | 1217854-79-9 | C₈H₅D₄NO₃ | 171.19 | Isotopically Labeled Standard pharmaffiliates.com |
| Amoxicillin | 26787-78-0 | C₁₆H₁₉N₃O₅S | 365.4 | Active Pharmaceutical Ingredient synzeal.com |
| D-4-Hydroxyphenylglycine | 22818-40-2 | C₈H₉NO₃ | 167.16 | Precursor/Impurity medchemexpress.compharmaffiliates.com |
| Amoxicillin-d4 | 2673270-36-3 | C₁₆H₁₅D₄N₃O₅S | 369.43 | Isotopically Labeled Analog pharmaffiliates.com |
Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a powerful technique in drug metabolism and disposition (DMD) studies. While direct studies on this compound metabolism are not extensively detailed in the provided results, the principles apply broadly. When a deuterated compound is administered, its metabolic fate can be traced and distinguished from its endogenous, non-deuterated counterparts.
The use of stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of metabolites. nih.gov For instance, studies on host-microbe co-metabolism have used stable isotopes to trace the conversion of gut microbial metabolites. nih.gov This research has shown that microbially derived compounds are often metabolized by host enzymes involved in β-oxidation before being conjugated with amino acids like glycine (B1666218) for elimination. nih.gov The stability of the carbon-deuterium bond can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), providing insights into metabolic pathways and reaction mechanisms. This approach is fundamental to understanding how the body processes both drugs and other xenobiotics.
Role in Proteomics Research for Quantitative Analysis
Proteomics, the large-scale study of proteins, relies heavily on mass spectrometry. This compound is classified as a biochemical for proteomics research. scbt.com
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used method for quantitative proteomics. In this technique, cells are grown in a medium where a specific natural amino acid is replaced with its heavy isotope-labeled counterpart. When the labeled and unlabeled cell populations are mixed and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs.
Although this compound is a non-proteinogenic amino acid and would not be incorporated into proteins during ribosomal synthesis, it can be used as a standard in targeted quantitative proteomics assays for analyzing specific metabolic pathways or for quantifying enzymes and proteins that may bind or interact with it.
Investigation of Enzyme Inhibition and Interaction Mechanisms
Understanding how compounds interact with enzymes is fundamental to drug discovery and molecular biology. D-4-Hydroxyphenylglycine and its derivatives are involved in various enzymatic processes. chem960.com
The biosynthesis of 4-Hydroxyphenylglycine (HPG) itself involves a four-enzyme pathway. wikipedia.orgnih.gov Key enzymes in this process include 4-hydroxymandelate (B1240059) synthase, hydroxymandelate oxidase (Hmo), and 4-hydroxyphenylglycine transaminase (HpgT). wikipedia.orgnih.gov The study of these enzymes provides targets for understanding and potentially manipulating the production of HPG-containing antibiotics like vancomycin. wikipedia.org In other biotechnological applications, enzymes such as D-hydantoinase and D-carbamoylase are used for the biocatalytic production of D-HPG. nih.gov
Furthermore, derivatives of 4-hydroxyphenylglycine have been synthesized and evaluated for their activity at specific receptors. For example, a series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives were designed and assessed as agonists for GPR88, an orphan G protein-coupled receptor (GPCR) that is an attractive therapeutic target. nih.gov Such studies, which investigate structure-activity relationships (SAR), are crucial for designing new therapeutic agents and understanding the molecular interactions between ligands and their protein targets. nih.gov
Future Directions and Emerging Research Avenues for D 4 Hydroxyphenyl D4 Glycine
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of D-(-)-4-Hydroxyphenylglycine and its isotopologues is paramount for its application in pharmaceutical and research settings. ontosight.ai Current production methods often involve either the chemical resolution of racemic mixtures or biocatalytic processes. google.comacs.org Future research is focused on refining these routes to improve yield, reduce costs, and enhance environmental sustainability.
Challenges in current synthetic methods include the expense of starting materials and the need for often unstable or costly enzymes or resolving agents. google.com For instance, some chemical resolution processes utilize expensive auxiliary materials like (+)-3-bromocamphor-8-sulphonic acid. google.com Enzymatic processes, while highly selective, can be hampered by issues such as the cost of enzyme production and potential viral infections in fermentation processes. google.comnih.gov
Emerging research aims to overcome these limitations through:
Advanced Biocatalysis: The development of robust, engineered enzymes and whole-cell biocatalysts presents a significant opportunity. nih.gov Future work will likely focus on optimizing enzymes like D-hydantoinase and D-carbamoylase for higher efficiency and stability. nih.gov Cell wall engineering in host organisms like Escherichia coli to improve the bioavailability of sparingly soluble substrates is a promising strategy that has already shown success in increasing product yields. nih.gov
Chemoenzymatic Strategies: Combining the strengths of chemical synthesis and biocatalysis can create more efficient and shorter synthetic pathways. acs.org This could involve using a chemical step to produce a racemic precursor followed by a highly selective enzymatic resolution step.
Green Chemistry Approaches: Future synthetic routes will increasingly emphasize sustainability. This includes using greener solvents, reducing the number of synthetic steps, and designing processes that minimize waste and energy consumption, moving away from more polluting chemical methods. nih.gov
| Research Avenue | Objective | Potential Impact |
| Engineered Biocatalysts | Increase enzyme stability, activity, and substrate specificity. | Higher yields, lower production costs, and reduced reliance on expensive cofactors. |
| Cell Permeability Engineering | Enhance substrate uptake in whole-cell biotransformation. nih.gov | Improved reaction rates and overall productivity, especially for low-solubility substrates. nih.gov |
| Hybrid Chemoenzymatic Routes | Combine chemical and enzymatic steps for optimal efficiency. acs.org | Shortened synthesis time, increased overall yield, and greater process flexibility. |
| Sustainable Synthesis | Minimize use of hazardous reagents and waste generation. | Reduced environmental impact and alignment with green chemistry principles. |
Expansion of Analytical Applications in Complex Biological Matrices
D-(-)-4-Hydroxyphenyl-d4-glycine is a biochemical primarily used for proteomics research and as an internal standard in mass spectrometry-based analytical methods. scbt.com Its stable isotope label makes it ideal for accurately quantifying its non-labeled counterpart and other related metabolites in complex biological samples such as plasma, serum, and urine. acs.orglenus.ie
The future in this area lies in developing and validating more sophisticated and high-throughput analytical workflows. The trend is toward methods that can simultaneously quantify a large number of metabolites from multiple pathways. lenus.ie
High-Throughput Methods: The use of 96-well plate formats for sample preparation, such as hybrid solid-phase extraction (hybrid-SPE), can significantly speed up the clean-up of plasma and serum samples. acs.orglenus.ie
Advanced Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. lenus.ie Future applications will leverage advancements in mass spectrometry to achieve even lower limits of detection, which are already in the parts-per-billion (ppb) range. acs.org
Broader Analyte Panels: Research is expanding to include comprehensive panels that cover human-gut microbial co-metabolism, targeting key amino acids like tryptophan, tyrosine, and phenylalanine, for which 4-hydroxyphenylglycine is a relevant metabolite. acs.orglenus.ie this compound will be crucial for ensuring the accuracy of these expanded panels.
Due to their chemical instability and low concentrations in biological fluids, the determination of biogenic amines and related compounds is challenging. nih.gov The use of deuterated standards like this compound is essential for overcoming these challenges and obtaining reliable quantification. nih.gov
| Analytical Technique | Application in Complex Matrices | Future Enhancement |
| UPLC-MS/MS | Targeted quantification of amino acids and metabolites in plasma, serum, and urine. lenus.ie | Increased sensitivity, faster cycle times (e.g., <15 min), and integration with automated sample prep. acs.orglenus.ie |
| Hybrid-SPE | Fast and efficient clean-up of proteins and other interferences from biofluids. acs.org | Miniaturization and optimization for smaller sample volumes and broader analyte recovery. |
| Metabolomic Profiling | Accurate quantification for studies of host-gut microbiota interactions and disease biomarkers. lenus.ie | Expansion of metabolite libraries and development of reference methods for clinical applications. lenus.ie |
Advanced Mechanistic Investigations into Biological Pathways
D-(-)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid that is a key structural component of glycopeptide antibiotics such as vancomycin. wikipedia.org It is also recognized as a bacterial metabolite and has been identified in human biofluids, making it part of the human exposome. nih.govhmdb.ca The deuterated analogue, this compound, is an ideal tool for conducting advanced mechanistic studies to trace its metabolic fate and function.
Future research can use this compound as a tracer in:
Antibiotic Biosynthesis: By feeding bacteria that produce glycopeptide antibiotics with this compound, researchers can use mass spectrometry to precisely track its incorporation into the final antibiotic structure. This allows for detailed investigation of the biosynthetic pathway, including the enzymes involved, such as 4-hydroxymandelate (B1240059) synthase and 4-hydroxyphenylglycine transaminase. wikipedia.org
Enzyme Mechanism Studies: The compound can be used as a substrate in kinetic and structural studies of enzymes. For example, investigating enzymes like peptidylglycine α-hydroxylating monooxygenase, which is involved in peptide biosynthesis, can be facilitated by using labeled substrates to understand binding affinities and reaction mechanisms. nih.gov
Microbial Metabolism: As a microbial metabolite, understanding its role in the gut microbiome is a key emerging area. nih.gov Tracer studies can elucidate which microbial species produce or consume 4-hydroxyphenylglycine and how it interacts with host metabolic pathways, potentially influencing health and disease states like sepsis. nih.govmdpi.com
Integration with Systems Biology and Multi-Omics Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, proteomics, and metabolomics. This compound plays a crucial, albeit indirect, role in this integration by ensuring the quality of metabolomics data, which is a cornerstone of many systems biology studies. medrxiv.org
Metabolomics and Gut Dysbiosis: Multi-omics studies have begun to reveal comprehensive interactions between diet, the gut microbiota, and host metabolism. nih.govresearchgate.net Metabolites derived from amino acids like tyrosine are linked to specific dietary patterns and microbial compositions. researchgate.net Accurate quantification of these metabolites, enabled by standards like this compound, is essential for building reliable models that connect microbial function to host health. medrxiv.orgmdpi.com
Biomarker Discovery: Metabolomic profiling is increasingly used to identify biomarkers for various diseases. For example, alterations in glycine (B1666218) metabolism have been linked to left ventricular hypertrophy, and certain microbial aromatic metabolites are associated with sepsis. nih.govmedrxiv.org The precision afforded by stable isotope-labeled standards is critical for validating these potential biomarkers for clinical use.
Metabolic Flux Analysis: In the future, this compound could be used directly as a tracer in metabolic flux analysis. This would allow researchers to quantify the rate of its conversion through various metabolic pathways, providing a dynamic view of its impact on the host and microbial metabolome. This approach would offer deeper insights than static concentration measurements alone, helping to build more predictive models of metabolic regulation in health and disease.
Q & A
Q. How can researchers address conflicting data on optical activity in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
